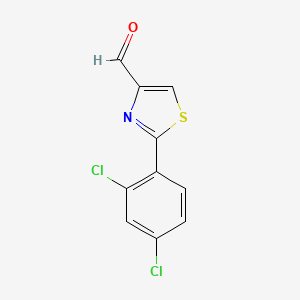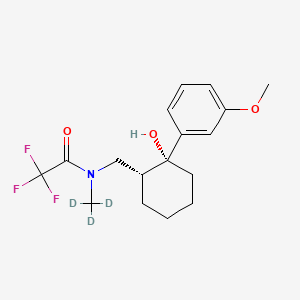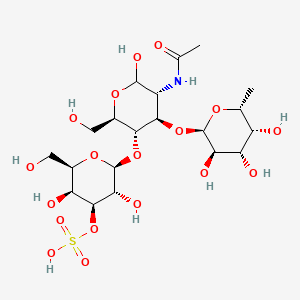
(R)-N-Nitroso Anatabine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anatabine is a minor tobacco alkaloid also present in peppers, tomato, and eggplant . It has been shown to ameliorate chronic inflammatory conditions in mouse models, such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation . Anatabine is a potent α4β2 nAChR agonist .
Synthesis Analysis
Anatabine accumulation in tobacco roots has been observed when MPO (methylputrescine oxidase) is suppressed, suggesting that suppression of MPO leads to decreased nicotine in favor of anatabine . This anatabine is then successfully transported to tobacco leaves .
Molecular Structure Analysis
Anatabine exhibits a close structural resemblance to nicotine . It is an alkaloid present in plants of the Solanaceae family, including green tomatoes, peppers, eggplant, and tobacco . The molecular formula of Anatabine is C10H12N2 .
Chemical Reactions Analysis
Anatabine is a cholinergic agonist that binds to cholinergic receptors, including key mediators of the cholinergic anti-inflammatory pathway . It has been shown to trigger downstream inhibition of two signaling pathways central to the inflammatory response: the Janus kinase (JAK)–signal transducer and activator of transcription 3 (STAT3) pathway, and the glycogen synthase kinase 3β (GSK3B)–inhibitor of nuclear factor-κB kinase (IKK)–nuclear factor-κB (NF-κB) axis .
Wirkmechanismus
Anatabine inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) . It has been shown to reduce the colonic abundance of DSS-associated cytokines and increase IL-10 abundance . Anatabine treatment results in NRF2 (nuclear factor-erythroid factor 2-related factor 2) translocation, and activation of MAPK signaling .
Safety and Hazards
Zukünftige Richtungen
Anatabine has been suggested to be effective in the treatment of multiple sclerosis . It has been shown to ameliorate Alzheimer’s disease in mice and Hashimoto’s thyroiditis in mice and humans . Therefore, it constitutes an interesting molecule for its therapeutic potential in NRF2-related diseases . Future studies should focus on the mode of anatabine transport, which clearly impacts anatabine accumulation in leaves .
Eigenschaften
CAS-Nummer |
1346617-09-1 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.218 |
IUPAC-Name |
3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |
InChI-Schlüssel |
ZJOFAFWTOKDIFH-SNVBAGLBSA-N |
SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Synonyme |
(2R)-1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)

![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)





![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)
